![molecular formula C17H20N4OS B609729 Olanzapine N-Oxide CAS No. 174794-02-6](/img/structure/B609729.png)
Olanzapine N-Oxide
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Overview
Description
Olanzapine N-Oxide is a metabolite of Olanzapine . Olanzapine is an antipsychotic medication used to treat schizophrenia and bipolar disorder .
Synthesis Analysis
Olanzapine N-Oxide is produced by the oxidative deamination of Olanzapine, which is catalyzed by cytochrome P450 enzymes . More detailed information about the synthesis process may be found in specific scientific literature .Molecular Structure Analysis
The chemical formula of Olanzapine N-Oxide is C17H20N4OS . Its exact mass is 328.14 and its molecular weight is 328.434 . For a detailed molecular structure, please refer to scientific databases or resources .Physical And Chemical Properties Analysis
Olanzapine N-Oxide is a yellow solid with a melting point of 214-216°C (dec.) . It is slightly soluble in DMSO and Methanol . More specific physical and chemical properties may be found in dedicated databases or scientific literature .Scientific Research Applications
Forensic Toxicology
Olanzapine N-Oxide is used in forensic toxicology for the quantification of olanzapine and its metabolites in human body fluids . This is particularly useful in post-mortem examinations where the cause of death is uncertain .
Pharmacokinetics
The study of Olanzapine N-Oxide is crucial in understanding the pharmacokinetics of olanzapine, an atypical antipsychotic drug . It helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
Drug Metabolism
Olanzapine N-Oxide is one of the metabolites of olanzapine. Studying this compound helps in understanding the metabolic pathways of olanzapine . This is important in predicting drug-drug interactions and adverse drug reactions .
Neurological Research
Research has shown that olanzapine can modulate the expression of neuronal nitric oxide synthase (nNOS) in the rat striatum . This could have implications in the treatment of neurological disorders .
Drug Stability
The stability of Olanzapine N-Oxide is a subject of research. For instance, it has been observed that the compound can reduce to olanzapine in whole blood in vitro . This knowledge is important in ensuring the stability and efficacy of the drug .
Cardiac Safety
Studies have shown that even with toxic plasma concentrations of olanzapine prolonging QTc, it rarely led to torsades de pointes, and atrioventricular blocks or bundle branch blocks were not typically observed . This makes Olanzapine N-Oxide a subject of interest in studying the cardiac safety of olanzapine .
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNYCDXBXGQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olanzapine N-Oxide | |
CAS RN |
174794-02-6 |
Source
|
Record name | Olanzapine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174794026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olanzapine Related Compound C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLANZAPINE-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O055W43VHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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